Comparative Physicochemical Properties: Molecular Weight and Lipophilicity vs. Dechlorinated Analog
The presence of the additional chlorine atom on the phenyl ring distinguishes 4-(Chloromethyl)-2-(3-chlorophenyl)-1,3-oxazole from its mono-chlorinated analog, 4-(chloromethyl)-2-phenyl-1,3-oxazole. This substitution results in a significant increase in molecular weight and predicted lipophilicity (LogP) [1][2]. The higher molecular weight of 228.08 g/mol, compared to 193.63 g/mol for the analog, directly impacts its mass spectrometric properties and handling. The increased lipophilicity, indicated by a higher computed XLogP3-AA value (target compound: 2.9 [3] vs. analog: 2.4 [2]), suggests improved passive membrane permeability, a critical factor in drug design for crossing biological barriers [4].
| Evidence Dimension | Molecular Weight and Computed Lipophilicity |
|---|---|
| Target Compound Data | MW: 228.08 g/mol; XLogP3-AA: 2.9 |
| Comparator Or Baseline | 4-(chloromethyl)-2-phenyl-1,3-oxazole; MW: 193.63 g/mol; XLogP3-AA: 2.4 |
| Quantified Difference | MW difference: +34.45 g/mol; XLogP3-AA difference: +0.5 |
| Conditions | PubChem computed properties (XLogP3-AA 3.0 algorithm) |
Why This Matters
These physicochemical differences are critical for medicinal chemists evaluating lead-like properties, as the target compound's higher molecular weight and lipophilicity will result in altered pharmacokinetic profiles compared to the less chlorinated analog.
- [1] ChemSrc. 4-(Bromomethyl)-2-(3-chlorophenyl)oxazole. CAS 886363-34-4. View Source
- [2] PubChem. 4-(Chloromethyl)-2-phenyl-1,3-oxazole. Compound Summary. View Source
- [3] PubChemLite. 4-(chloromethyl)-2-(3-chlorophenyl)-1,3-oxazole. Compound Information. View Source
- [4] Kokate, A., et al. (2008). *Pharm Res*. Brain and CSF drug distribution. 25(1), 250-258. View Source
